Ethyl 2-(cyclohexanecarbonylamino)acetate
Description
Ethyl 2-(cyclohexanecarbonylamino)acetate (CAS 7473-89-4) is an ester derivative featuring a cyclohexanecarbonylamino group linked to an ethyl acetate backbone. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 237.28 g/mol. The compound is synthesized via coupling reactions involving cyclohexanecarboxylic acid derivatives and aminoacetate esters, often employing reagents like dicyclohexylcarbodiimide (DCC) or Mitsunobu conditions . Key applications include its role as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and anti-inflammatory agents due to its amide and ester functionalities, which enhance bioavailability and metabolic stability .
Properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-10(13)8-12-11(14)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYAMUVKQYMPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322639 | |
| Record name | ST089299 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-89-4 | |
| Record name | NSC401719 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST089299 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-(cyclohexanecarbonylamino)acetate typically involves the reaction of cyclohexanecarbonyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 2-(cyclohexanecarbonylamino)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-(cyclohexanecarbonylamino)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclohexanecarbonylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The cyclohexane ring provides structural stability, while the amino group can form hydrogen bonds with biological molecules, influencing their activity .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Introduction of aromatic or alkyl groups (e.g., 4-ethylphenyl in 732266-20-5) increases logP values, enhancing membrane permeability .
- Stability : Bulky substituents like tert-butyl carbamate (735307-05-8) reduce ester hydrolysis rates, making the compound more suitable for oral drug formulations .
- Acidity/Basicity : The benzoate derivative (315712-30-2) exhibits higher acidity due to electron-withdrawing effects of the aromatic ring, influencing solubility in polar solvents .
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